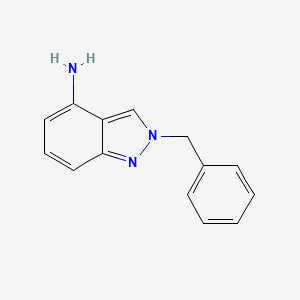![molecular formula C15H13NO B11881791 1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)
1,4-Dimethylbenzo[g]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethylbenzo[g]quinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family It is characterized by a fused ring structure that includes a quinoline moiety with two methyl groups at the 1 and 4 positions and a ketone group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 1,4-Dimethylbenzo[g]quinolin-2(1H)-one involves the intramolecular cyclization of penta-2,4-dienamides mediated by concentrated sulfuric acid (H₂SO₄). The reaction typically proceeds under reflux conditions, where the penta-2,4-dienamides are heated in the presence of H₂SO₄, leading to the formation of the quinolinone structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
1,4-Dimethylbenzo[g]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolinones, and other quinoline derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,4-Dimethylbenzo[g]quinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activity and is studied for its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Industry: It can be used in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 1,4-Dimethylbenzo[g]quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
Similar Compounds
Quinolin-2(1H)-one: Lacks the methyl groups at the 1 and 4 positions.
1-Methylquinolin-2(1H)-one: Has a single methyl group at the 1 position.
4-Methylquinolin-2(1H)-one: Has a single methyl group at the 4 position.
Uniqueness
1,4-Dimethylbenzo[g]quinolin-2(1H)-one is unique due to the presence of two methyl groups at specific positions, which can influence its chemical reactivity and biological activity. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs .
特性
分子式 |
C15H13NO |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
1,4-dimethylbenzo[g]quinolin-2-one |
InChI |
InChI=1S/C15H13NO/c1-10-7-15(17)16(2)14-9-12-6-4-3-5-11(12)8-13(10)14/h3-9H,1-2H3 |
InChIキー |
WISLCOBDZBPRSI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C2=CC3=CC=CC=C3C=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethanol, 2-[(8-methoxy-1,4-dioxaspiro[4.5]deca-6,9-dien-8-yl)oxy]-](/img/structure/B11881728.png)

![Bicyclo[2.2.1]hept-5-en-2-yldiethoxy(methyl)silane](/img/structure/B11881742.png)




![3,8-Dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11881777.png)


![3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B11881793.png)
